

In-Depth Technical Guide to Nifuraldezone-15N3

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Compound of Interest

Compound Name: **Nifuraldezone-15N3**

Cat. No.: **B15558579**

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and analytical applications of **Nifuraldezone-15N3**. This isotopically labeled internal standard is critical for the accurate quantification of Nifuraldezone residues in various matrices, particularly in food safety and environmental analysis.

Commercial Availability and Product Specifications

Nifuraldezone-15N3 is a specialized chemical available from a limited number of suppliers, primarily as a certified reference material for analytical and research purposes. Its primary application is as an internal standard in mass spectrometry-based assays to ensure accurate quantification by correcting for matrix effects and variations in sample processing.

Below is a summary of known commercial suppliers and their product offerings. Researchers should note that this compound is strictly for research and development purposes and not for personal or veterinary use.

Table 1: Commercial Supplier Information for **Nifuraldezone-15N3**

Supplier	Catalog Number	Product Format(s)	Key Information
Clearsynth	CS-W-00488	Solid (Custom Synthesis)	Custom synthesized product with a typical lead time of 2-3 weeks. A Certificate of Analysis is provided. Pricing is available upon request.
HPC Standards	693010	Solid (1x5MG)	ISO 17034 Certified Reference Material. Pricing available on request.
693011	Solution (1x1ML, 100 µg/ml in Acetonitrile)		ISO 17034 Certified Reference Material. Pricing available upon login/request.

Table 2: Physicochemical and Technical Data for **Nifuraldezone-15N3**

Property	Value	Source
Chemical Formula	$C_7H_6^{15}N_3O_5$	Clearsynth, HPC Standards
Molecular Weight	~229.13 g/mol	Clearsynth, HPC Standards
CAS Number	Not Assigned	Clearsynth, HPC Standards
Synonyms	(E)-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-2-oxoacetamide-15N3	N/A
Storage Conditions	Protect from light; store at a controlled temperature as stated on the Certificate of Analysis (CoA).	HPC Standards
Handling	Treat as potentially hazardous. Use appropriate personal protective equipment (PPE) such as a lab coat, gloves, and safety glasses. Handle in a well-ventilated area or fume hood.	HPC Standards
Purity & Isotopic Enrichment	Detailed specifications are lot-specific and provided in the manufacturer's Certificate of Analysis (CoA).	N/A

Analytical Application: Quantification of Nifuraldezone Metabolites

The use of Nifuraldezone, like other nitrofuran antibiotics, is banned in food-producing animals in many jurisdictions due to health concerns, including potential carcinogenicity. Regulatory monitoring focuses on detecting the stable, tissue-bound metabolites of these drugs.

Nifuraldezone-15N3 serves as an ideal internal standard for the quantification of its corresponding metabolite in complex matrices like meat, poultry, and seafood.

The standard analytical workflow involves acid-catalyzed hydrolysis to release the protein-bound metabolite from the tissue, followed by derivatization, extraction, and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

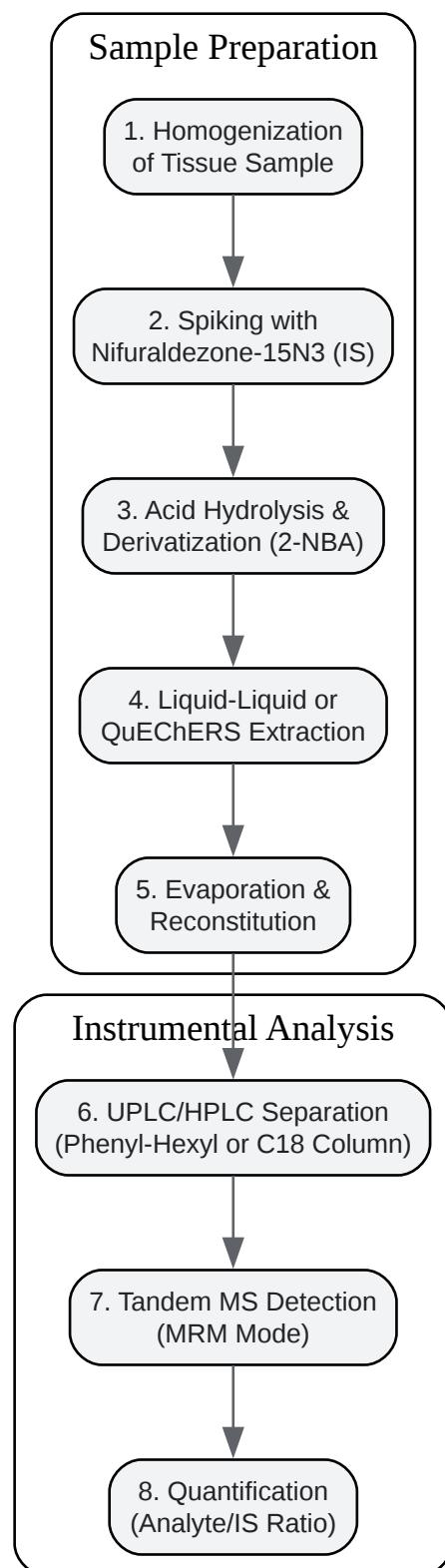
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Fig 1. General workflow for the analysis of Nifuraldezone metabolites.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established and validated methods for the analysis of nitrofuran metabolites in animal tissues.

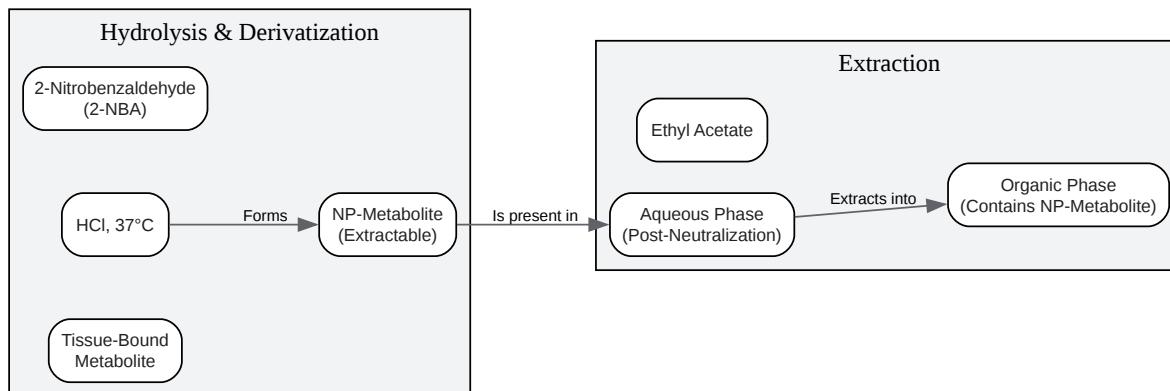
Reagents and Materials

- **Nifuraldezone-15N3** internal standard (IS) solution
- Homogenized tissue sample (e.g., poultry, shrimp, pork)
- Hydrochloric acid (HCl), e.g., 0.2 M
- 2-Nitrobenzaldehyde (2-NBA) solution, e.g., 0.1 M in Methanol or DMSO
- Potassium phosphate buffer, e.g., 0.1 M or 0.3 M K_2HPO_4
- Sodium hydroxide (NaOH) for pH adjustment
- Ethyl acetate (HPLC grade)
- Methanol and Acetonitrile (LC-MS grade)
- Water (deionized or HPLC grade)
- Formic acid or acetic acid (for mobile phase)
- Ammonium acetate (for mobile phase)

Sample Preparation: Hydrolysis, Derivatization, and Extraction

- Sample Weighing: Weigh 1-2 grams of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add a known amount of **Nifuraldezone-15N3** working solution to each sample, control, and blank to achieve a target concentration (e.g., 1.0 μ g/kg). Vortex briefly.

- Hydrolysis and Derivatization:
 - Add 8 mL of 0.2 M HCl.
 - Add 100-400 μ L of 2-NBA derivatizing agent solution.
 - Vortex the sample for 1 minute to ensure thorough mixing.
 - Incubate the mixture. This can be done overnight (approx. 16 hours) in a shaking water bath at 37°C or via a rapid microwave-assisted reaction (e.g., 2 hours).
- Neutralization: Cool the samples to room temperature. Add potassium phosphate buffer and NaOH solution to adjust the pH to approximately 7.5.
- Liquid-Liquid Extraction (LLE):
 - Add 8-10 mL of ethyl acetate to the tube.
 - Vortex vigorously for 1-2 minutes and then centrifuge (e.g., 4000 rpm for 10 minutes) to separate the layers.
 - Transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Repeat the extraction step with another portion of ethyl acetate and combine the organic layers.
- Evaporation and Reconstitution:
 - Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-60°C.
 - Reconstitute the dried residue in a small volume (e.g., 1 mL) of a suitable solvent, such as a mixture of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
 - Filter the final solution through a 0.2 or 0.45 μ m syringe filter into an autosampler vial for LC-MS/MS analysis.



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Fig 2. Key chemical transformations in the sample preparation process.

LC-MS/MS Analysis

The instrumental conditions should be optimized for the specific derivatized metabolite of Nifuraldezone. The use of an isotopically labeled internal standard is crucial for reliable quantification.

Table 3: Example LC-MS/MS Parameters

Parameter	Example Setting
LC System	UPLC or HPLC System
Column	Phenyl-Hexyl or C18 (e.g., 2.1 x 100 mm, <2 μ m)
Mobile Phase A	Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B	Acetonitrile or Methanol
Gradient	Optimized for separation of multiple nitrofuran metabolites
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 20 μ L
Ion Source	Electrospray Ionization (ESI), Positive Mode
MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor and product ions for both the derivatized Nifuraldezone metabolite and the Nifuraldezone-15N3 metabolite must be determined. Typically, two transitions are monitored per analyte for confirmation.

Conclusion

Nifuraldezone-15N3 is an essential tool for laboratories conducting regulatory testing and research on nitrofuran antibiotic residues. Its commercial availability as a certified reference material enables the development and validation of sensitive and accurate LC-MS/MS methods. The protocols outlined in this guide, derived from established scientific literature, provide a robust framework for the successful application of this internal standard in food safety analysis. For precise quantitative data such as purity and isotopic enrichment, users must refer to the Certificate of Analysis provided by the supplier with the specific product lot.

- To cite this document: BenchChem. [In-Depth Technical Guide to Nifuraldezone-15N3]. BenchChem, [2025]. [Online PDF]. Available at:

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